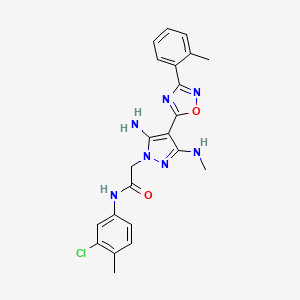

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Description

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring and an aromatic acetamide side chain. Its structure includes:

- A 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group, enhancing lipophilicity and π-π stacking interactions.

- An N-(3-chloro-4-methylphenyl)acetamide side chain, contributing to steric bulk and electronic effects.

This compound is hypothesized to exhibit bioactivity in oncology or infectious disease contexts, given structural parallels to known pyrazole and oxadiazole derivatives with cytotoxic or antimicrobial properties .

Properties

IUPAC Name |

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN7O2/c1-12-6-4-5-7-15(12)20-27-22(32-29-20)18-19(24)30(28-21(18)25-3)11-17(31)26-14-9-8-13(2)16(23)10-14/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXGEOGZCRDPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including:

- Oxadiazole moiety : Known for its diverse biological activities.

- Pyrazole ring : Contributes to the pharmacological profile.

- Acetamide structure : Enhances solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 451.9 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. For instance, related oxadiazole derivatives have shown IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition .

- Antioxidant Properties : The presence of aromatic rings and functional groups may contribute to antioxidant activity, which is beneficial in neuroprotection and reducing oxidative stress .

- Neuroprotective Effects : Compounds with similar structures have exhibited protective effects against neurodegenerative diseases by inhibiting β-secretase-1 (BACE-1) and amyloid β-peptide aggregation .

Case Studies

- Study on Oxadiazole Derivatives :

- Inhibition Studies :

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Effect | IC50 Values (µM) |

|---|---|---|

| AChE Inhibition | Enzyme inhibition | 12.8 - 99.2 |

| BChE Inhibition | Enzyme inhibition | >53.1 |

| Antioxidant Activity | Reduces oxidative stress | Not quantified |

| Neuroprotection | Inhibits BACE-1 and amyloid aggregation | Not quantified |

Scientific Research Applications

Research indicates that compounds containing oxadiazole and pyrazole structures often exhibit significant biological activities. The oxadiazole ring has been associated with:

- Inhibition of acetylcholinesterase (AChE) : This is crucial for treating dementias and other neurological conditions. Molecular docking studies suggest that this compound can interact non-covalently with AChE, blocking access to the enzyme's catalytic sites, indicating potential as a reversible inhibitor.

- Neuroprotective Effects : In vitro studies have demonstrated that similar derivatives exhibit varying degrees of AChE inhibition, with IC50 values ranging from to , suggesting efficacy comparable to established drugs like Donepezil.

Synthesis Pathway

The synthesis of this compound involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through condensation reactions.

- Introduction of the Pyrazole Structure : This step typically involves cyclization.

- Final Acylation Step : The acetamide group is attached in this stage, highlighting the complexity and versatility of the compound for further derivatization aimed at enhancing biological activity.

Acetylcholinesterase Inhibition

Research has shown that derivatives similar to this compound can effectively inhibit AChE, which is critical in the management of Alzheimer's disease and other cognitive disorders. For instance, certain pyrazole derivatives have demonstrated significant inhibitory effects against AChE with IC50 values indicating their potential as therapeutic agents.

Neuroprotective Effects

In addition to AChE inhibition, compounds with similar structures have exhibited neuroprotective effects in various models. These effects are attributed to their ability to mitigate oxidative stress and inflammation in neuronal cells.

Comparison with Similar Compounds

Cytotoxic and Anticancer Potential

- 1,3-Oxazole derivatives (e.g., compounds in ) demonstrated cytotoxicity in cancer cell lines (IC50: 5–20 µM) via apoptosis induction. The target compound’s pyrazole-oxadiazole scaffold may exhibit similar mechanisms but with enhanced selectivity due to its amino substituents.

- Ferroptosis inducers (FINs) (as discussed in ) show higher efficacy in oral squamous cell carcinoma (OSCC) than normal cells.

Antimicrobial and Insecticidal Activity

- N-pyrazole derivatives (e.g., ) are potent insecticides targeting GABA receptors. The target compound’s acetamide side chain may reduce neurotoxicity compared to Fipronil analogs .

- Triazole-sulfanyl analogs (e.g., ) show moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus). The target compound’s oxadiazole ring may improve Gram-negative activity due to increased hydrophobicity.

Q & A

Basic Question: What are effective synthetic strategies for synthesizing this compound, and what key steps ensure high yield and purity?

Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux with catalysts like DCC ( ).

Coupling Reactions : Attaching the pyrazole and acetamide moieties via nucleophilic substitution or amide bond formation. For example, chloroacetyl chloride is often used to functionalize amino groups ( ).

Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) ensures purity ().

Critical Parameters :

- Temperature control (60–100°C) to avoid side reactions ().

- pH adjustment (neutral to slightly basic) during coupling steps ().

- Monitoring via TLC and NMR for intermediate validation ( ).

References :

Basic Question: Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) ( ).

- IR Spectroscopy : Detects NH stretches (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) ().

- HPLC-PDA : Quantifies purity (>95% by area normalization) ( ).

References :

Advanced Question: How can reaction conditions be systematically optimized to improve scalability?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 3² factorial design optimized oxadiazole cyclization yield from 65% to 88% ().

- Flow Chemistry : Continuous flow systems enhance reproducibility for exothermic steps (e.g., chloroacetyl chloride additions) ().

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation ().

References :

Advanced Question: How should researchers resolve contradictory spectroscopic data, such as unexpected splitting in NMR spectra?

Answer:

Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotamers) cause splitting. For example, coalescence temperatures >40°C may simplify spectra ( ).

Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals ().

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.